CID 23618534

Description

CID 23618534 is a compound cataloged in PubChem, a critical repository for chemical information. For instance, and highlight the importance of PubChem CIDs in substrate specificity studies and toxin derivatives, respectively, suggesting that this compound may belong to a class of bioactive molecules with defined structural motifs or therapeutic relevance .

Properties

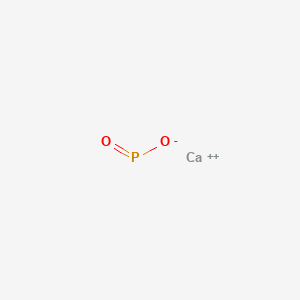

Molecular Formula |

CaO2P+ |

|---|---|

Molecular Weight |

103.05 g/mol |

InChI |

InChI=1S/Ca.HO2P/c;1-3-2/h;(H,1,2)/q+2;/p-1 |

InChI Key |

DHNMCUNQYDVONJ-UHFFFAOYSA-M |

Canonical SMILES |

[O-]P=O.[Ca+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Groups

For example:

Table 1: Structural and Functional Comparison of Selected CID-Registered Compounds

Key Observations :

- Betulin derivatives (e.g., CID 72326) share triterpenoid backbones, which are often associated with membrane interaction and enzyme inhibition . If this compound belongs to this class, its activity may depend on hydroxylation patterns or side-chain modifications.

- Oscillatoxins (e.g., CID 101283546) exhibit lactone rings and methyl groups critical for cytotoxicity . Such structural features could guide hypotheses about this compound’s mechanism if it shares a similar scaffold.

Pharmacological and Substrate Specificity

emphasizes substrate specificity in enzyme inhibition studies. For instance, taurocholic acid (CID 6675) and DHEAS (CID 12594) are substrates for transporters like NTCP, with sulfation and bile acid moieties determining binding affinity . If this compound is an inhibitor, its efficacy may rely on steric hindrance or electrostatic interactions, akin to ginkgolic acid (CID 5469634) or irbesartan (CID 3749) .

Analytical Differentiation

As per , distinguishing structurally similar compounds (e.g., synthetic cannabinoids) requires complementary techniques like NMR, mass spectrometry, or X-ray crystallography . For this compound, such methods would clarify its uniqueness relative to betulin derivatives or oscillatoxin-like structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.